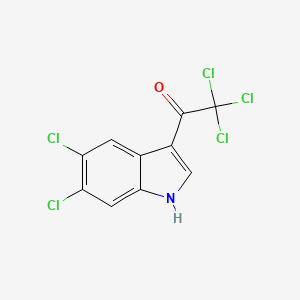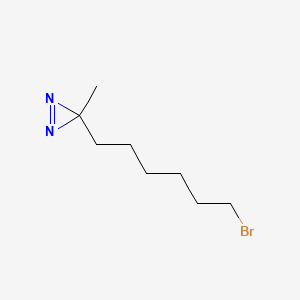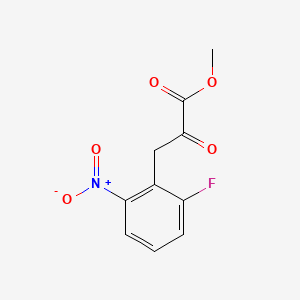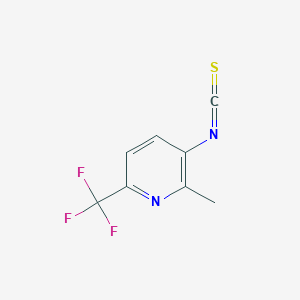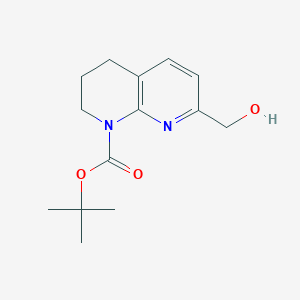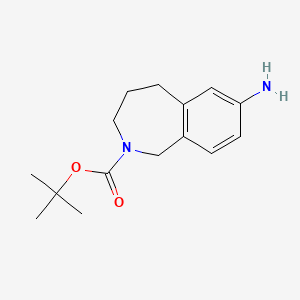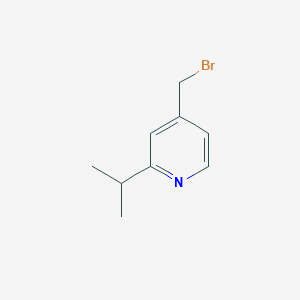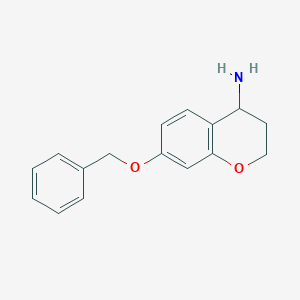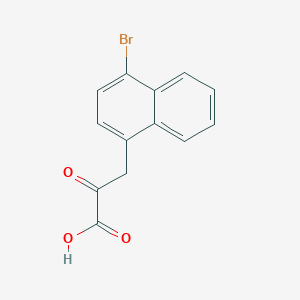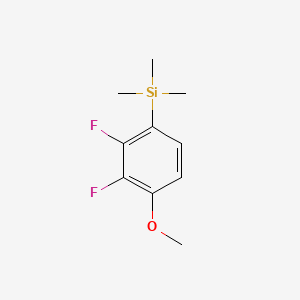
2,3-Difluoro-4-(trimethylsilyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-(trimethylsilyl)anisole is an organic compound that features a methoxy group (anisole) substituted with two fluorine atoms at the 2 and 3 positions and a trimethylsilyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(trimethylsilyl)anisole typically involves the introduction of fluorine atoms and a trimethylsilyl group onto an anisole derivative. One common method is through electrophilic aromatic substitution reactions, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(trimethylsilyl)anisole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine atoms or the trimethylsilyl group.
Substitution: The fluorine atoms and the trimethylsilyl group can be substituted with other functional groups through nucleophilic aromatic substitution or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in the removal of fluorine atoms or the trimethylsilyl group, leading to simpler anisole derivatives.
Scientific Research Applications
2,3-Difluoro-4-(trimethylsilyl)anisole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and materials.
Biology: The compound’s fluorinated nature makes it useful in the design of bioactive molecules and pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Medicine: It may be explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(trimethylsilyl)anisole involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the molecule. The overall mechanism depends on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroanisole: Similar in structure but lacks the trimethylsilyl group.
3,5-Difluoroanisole: Another fluorinated anisole derivative with different fluorine substitution positions.
4-(Trimethylsilyl)anisole: Contains the trimethylsilyl group but lacks fluorine atoms.
Uniqueness
2,3-Difluoro-4-(trimethylsilyl)anisole is unique due to the combination of fluorine atoms and a trimethylsilyl group on the anisole ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H14F2OSi |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
(2,3-difluoro-4-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14F2OSi/c1-13-7-5-6-8(14(2,3)4)10(12)9(7)11/h5-6H,1-4H3 |
InChI Key |
ZUYKVQQRQPXLCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)[Si](C)(C)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


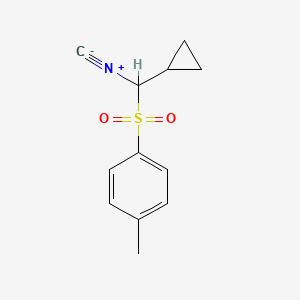
![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
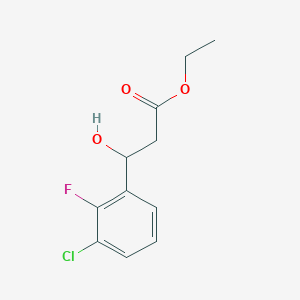
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)
